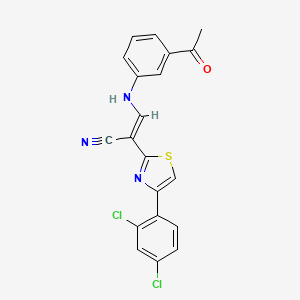

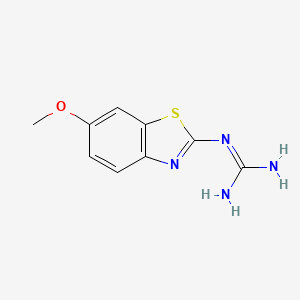

N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine” is a chemical compound with the CAS Number: 86328-45-2. It has a molecular weight of 223.28 . The IUPAC name for this compound is 1-(6-methoxy-1H-1lambda3-benzo[d]thiazol-2-yl)guanidine .

Molecular Structure Analysis

The InChI code for “N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine” is 1S/C9H11N4OS/c1-14-5-2-3-6-7(4-5)15-9(12-6)13-8(10)11/h2-4,15H,1H3,(H4,10,11,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine” is a compound with a molecular weight of 223.28 . It should be stored at a temperature of 28°C .Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Properties

N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine and its derivatives have been extensively researched for their antimicrobial properties. Bhat, Belagali, and Shyamala (2017) synthesized a series of benzothiazole guanidines which displayed significant antimicrobial and antioxidant activity. These compounds demonstrated potent activity against various microorganisms, including Candida albicans and Aspergillus niger, and also exhibited notable antioxidant properties as assessed by DPPH and ABTS assays (Bhat, Belagali, & Shyamala, 2017).

Bioactivity in Flu Treatment

In the realm of bioactivity, derivatives of N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine have shown promise. Liu and Cao (2008) synthesized a series of novel methyl 6-deoxy-6-[N'-alkyl/aryl-N''-(benzothiazol-2-yl)]guanidino-alpha-D-glucopyranosides, which displayed anti-influenza activity, indicating the potential of these compounds in treating flu and related respiratory conditions (Liu & Cao, 2008).

Neuroprotective Potential

Anzini et al. (2010) synthesized and evaluated a series of amidine, thiourea, and guanidine derivatives of 2-amino-6-(trifluoromethoxy)benzothiazole for their neuroprotective properties, potentially useful in brain diseases. Their study revealed that certain compounds significantly attenuated neuronal injury and demonstrated antioxidant properties, highlighting the therapeutic potential of these derivatives in neuroprotection (Anzini et al., 2010).

Anticancer Research

In the field of anticancer research, Dave et al. (2012) synthesized a variety of N-substituted benzothiazolyl amino quinazoline derivatives, which were tested for their in vitro cytotoxic activity. The results indicated that these derivatives are a potential class of anticancer agents, showcasing the compound's relevance in cancer treatment research (Dave et al., 2012).

Corrosion Inhibition

Additionally, benzothiazole derivatives have been studied for their corrosion inhibiting effects. Hu et al. (2016) synthesized two benzothiazole derivatives and evaluated their efficacy as corrosion inhibitors against steel in a 1 M HCl solution. The study demonstrated that these inhibitors offered high inhibition efficiencies, indicating their potential application in protecting metals against corrosion (Hu et al., 2016).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(6-methoxy-1,3-benzothiazol-2-yl)guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4OS/c1-14-5-2-3-6-7(4-5)15-9(12-6)13-8(10)11/h2-4H,1H3,(H4,10,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHGAVRMSKHICJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N=C(N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)guanidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-(2-Methoxyethoxy)-5-methylpyridin-3-yl]boronic acid](/img/structure/B2593648.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-methoxybenzamide](/img/structure/B2593657.png)

![5-Chloro-7-[morpholin-4-yl(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2593661.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2593664.png)

![6-chloro-N-[(5-chlorothiophen-2-yl)sulfonyl]-5-cyclopropylpyridine-3-carboxamide](/img/structure/B2593668.png)